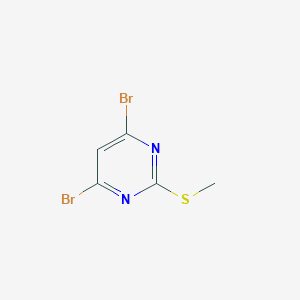

4,6-Dibromo-2-(methylthio)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dibromo-2-(methylthio)pyrimidine: is an organic compound with the molecular formula C₅H₄Br₂N₂S. It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 4 and 6 positions and a methylthio group at the 2 position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-(methylthio)pyrimidine typically involves the bromination of 2-(methylthio)pyrimidine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common. This ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 4,6-Dibromo-2-(methylthio)pyrimidine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 4,6-diamino-2-(methylthio)pyrimidine, 4,6-dimethoxy-2-(methylthio)pyrimidine, etc.

Oxidation Products: 4,6-Dibromo-2-(methylsulfinyl)pyrimidine or 4,6-Dibromo-2-(methylsulfonyl)pyrimidine.

Coupling Products: Various aryl or vinyl-substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Research

4,6-Dibromo-2-(methylthio)pyrimidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the development of inhibitors targeting the BCL6 protein, which plays a crucial role in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research has shown that derivatives of pyrimidine compounds can effectively disrupt the protein-protein interactions involving BCL6, leading to its degradation and subsequent therapeutic effects in cancer models .

Case Study: BCL6 Inhibitors

- A study identified a series of benzimidazolone inhibitors that utilize pyrimidine derivatives to target BCL6.

- These compounds demonstrated potent activity in reducing BCL6 levels in lymphoma xenograft models, highlighting the potential of this compound derivatives in cancer treatment .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been explored for its herbicidal properties, particularly as part of formulations aimed at controlling unwanted vegetation. Pyrimidine derivatives are known for their effectiveness in herbicide formulations due to their ability to inhibit specific biochemical pathways in plants.

Case Study: Herbicidal Compositions

- Research indicates that this compound can be incorporated into herbicidal compositions that target specific plant species while minimizing harm to crops .

- The synthesis of these compounds often involves multi-step reactions that enhance their efficacy and selectivity against target weeds.

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound typically involves bromination and methylation processes. The compound's structure allows it to be modified into various derivatives with enhanced biological activity.

| Synthesis Step | Reagents Used | Conditions |

|---|---|---|

| Bromination | Bromine | Room temperature |

| Methylation | Methyl iodide | Base-catalyzed reaction |

Toxicological Studies

4.1 Safety Profile

Understanding the safety profile of this compound is crucial for its application in both pharmaceuticals and agriculture. Toxicological studies have indicated varying degrees of toxicity depending on the dosage and exposure routes.

Case Study: Toxicity Assessments

Wirkmechanismus

The mechanism by which 4,6-Dibromo-2-(methylthio)pyrimidine exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyrimidine ring. In oxidation reactions, the methylthio group is transformed into more oxidized forms, altering the electronic properties of the molecule. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with chlorine atoms instead of bromine.

4,6-Dibromo-2-(ethylthio)pyrimidine: Similar structure but with an ethylthio group instead of a methylthio group.

2,4,6-Tribromopyrimidine: Contains three bromine atoms without the methylthio group.

Uniqueness: 4,6-Dibromo-2-(methylthio)pyrimidine is unique due to the combination of bromine atoms and a methylthio group, which provides distinct reactivity patterns. The presence of bromine atoms makes it more reactive in substitution and coupling reactions compared to its chloro analogs. The methylthio group offers additional sites for oxidation, making it versatile for various synthetic applications.

Biologische Aktivität

4,6-Dibromo-2-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Pyrimidine derivatives, including this compound, have been extensively studied for their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and viral diseases. This article compiles and discusses the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with bromine and a methylthio group. This structural configuration contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds containing bromine and sulfur substitutions have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 1.5 |

| S. aureus | 2.0 | |

| B. subtilis | 3.0 |

Anticancer Potential

Pyrimidines are known for their anticancer properties. A comparative study evaluated various pyrimidine derivatives against cancer cell lines such as MCF-7 and A549 using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like etoposide . Although specific data on this compound in this context is limited, its structural analogs have shown promising results.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Etoposide | MCF-7 | 1.5 |

| This compound | A549 | Not Determined |

| Colo-205 | Not Determined |

Antiviral Activity

Pyrimidines have also been investigated for antiviral properties. Studies suggest that pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes or pathways. For example, some compounds have shown effectiveness against HIV and other viral infections through mechanisms involving interference with viral RNA synthesis .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is often influenced by their chemical structure. Substituents like bromine and methylthio groups play crucial roles in modulating the compound's interaction with biological targets. Research has indicated that the presence of halogens (e.g., bromine) enhances antimicrobial activity while sulfur-containing groups can improve solubility and bioavailability .

Case Studies

- Antimicrobial Evaluation : A study conducted on various pyrimidine derivatives demonstrated that those with dibromo and methylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

- Anticancer Screening : In vitro tests on cancer cell lines revealed that certain pyrimidines could induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects.

Eigenschaften

IUPAC Name |

4,6-dibromo-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXDLTZWSOPGOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.